

Introduction: Defining the Role of 3,4-Dinitrobenzaldehyde in Modern Research

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Compound of Interest

Compound Name: 3,4-Dinitrobenzaldehyde

Cat. No.: B2410972

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3,4-Dinitrobenzaldehyde is an aromatic organic compound featuring a benzaldehyde core substituted with two nitro groups at the 3 and 4 positions.^{[1][2]} Its chemical structure, particularly the presence of the electrophilic aldehyde and the strongly electron-withdrawing nitro groups, makes it a valuable and reactive intermediate in synthetic organic chemistry.^[1] This guide provides a comprehensive overview of its core physical and spectroscopic properties, offering a technical foundation for researchers, scientists, and drug development professionals who utilize this compound. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.^{[1][3]} This document moves beyond a simple data sheet, providing insights into the causality behind experimental choices and establishing a framework for its empirical validation.

Core Physicochemical Properties

The macroscopic and thermodynamic properties of **3,4-Dinitrobenzaldehyde** dictate its behavior in various experimental settings, from reaction conditions to purification and storage. These core characteristics are summarized below.

Property	Value	Source(s)
IUPAC Name	3,4-dinitrobenzaldehyde	[2]
CAS Number	35998-98-2	[2][4]
Molecular Formula	C ₇ H ₄ N ₂ O ₅	[1][2]
Molecular Weight	196.12 g/mol	[1][2][4]
Appearance	Typically a yellow to brown crystalline solid	[1][5]
Melting Point	83-85 °C	[4]
Solubility	Soluble in organic solvents; limited solubility in water	[1]

Appearance and Form: At room temperature, **3,4-Dinitrobenzaldehyde** exists as a yellow to brown crystalline solid.[1][5] The color is characteristic of many nitro-aromatic compounds. The crystalline nature implies a well-ordered molecular lattice, which is consistent with its defined melting point range.

Melting Point: The melting point is a critical indicator of purity. For **3,4-Dinitrobenzaldehyde**, a sharp melting range of 83-85 °C is indicative of a high-purity sample.[4] A broader melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility Profile: The molecule's solubility is dictated by its structure. The hydrophobic benzene ring and the overall molecular structure limit its solubility in water.[1] However, the presence of polar nitro groups and the aldehyde functional group allows for solubility in various organic solvents.[1] This differential solubility is fundamental to its use in reactions (ensuring it can be dissolved with other reagents) and its subsequent purification via techniques like recrystallization or chromatography.

Molecular Structure and Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecular structure, allowing for unambiguous identification and characterization.

Molecular Structure Diagram

The structural arrangement of **3,4-Dinitrobenzaldehyde** is key to its reactivity and physical properties.

Caption: 2D structure of **3,4-Dinitrobenzaldehyde**.

Spectroscopic Data Summary

Spectroscopy	Characteristic Features
Infrared (IR)	Strong C=O stretch (~ 1700 - 1710 cm^{-1}), aldehyde C-H stretches (~ 2720 , $\sim 2820\text{ cm}^{-1}$), asymmetric and symmetric NO ₂ stretches ($\sim 1530\text{ cm}^{-1}$, $\sim 1350\text{ cm}^{-1}$), aromatic C=C and C-H absorptions.[6]
¹ H NMR	Aldehyde proton (singlet, $\delta \approx 9.9$ - 10.1 ppm), three aromatic protons in a complex splitting pattern ($\delta \approx 8.0$ - 8.8 ppm).
UV-Vis	Strong $\pi \rightarrow \pi^*$ transitions involving the nitro and benzene groups ($\sim 250\text{ nm}$) and weaker $n \rightarrow \pi^*$ transitions at longer wavelengths.[7]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong carbonyl (C=O) absorption of the aldehyde. The presence of two distinct C-H stretching bands for the aldehyde proton, one near 2820 cm^{-1} and another near 2720 cm^{-1} , is highly characteristic and helps distinguish it from a ketone.[6] Furthermore, strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the two nitro (NO₂) groups are expected and are definitive for this class of compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides precise information about the electronic environment of the hydrogen atoms. The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a distinct singlet far downfield. The three protons on the aromatic ring will exhibit a more complex pattern due to spin-spin coupling and the powerful electron-withdrawing effects of the adjacent nitro and aldehyde groups, which shift them significantly downfield.

UV-Visible Spectroscopy: The electronic structure of **3,4-Dinitrobenzaldehyde** gives rise to characteristic absorptions in the UV-Vis range. The spectrum is typically characterized by intense absorption bands at shorter wavelengths (around 250 nm) due to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system.^[7] Weaker $n \rightarrow \pi^*$ transitions associated with the carbonyl and nitro groups may be observed at longer wavelengths.^[7]

Experimental Protocols for Physical Characterization

To ensure scientific integrity, physical properties must be verifiable. The following protocols outline standard, self-validating methodologies for characterizing a sample of **3,4-Dinitrobenzaldehyde**.

Workflow for Physicochemical and Spectroscopic Analysis

The logical flow of analysis ensures that each step builds upon the last, from basic physical properties to detailed structural confirmation.

Caption: General workflow for the characterization of **3,4-Dinitrobenzaldehyde**.

Protocol 1: Melting Point Determination

- Principle: This method relies on the principle that a pure crystalline solid exhibits a sharp, defined melting point. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.
- Methodology:
 - Sample Preparation: Ensure the **3,4-Dinitrobenzaldehyde** sample is completely dry and finely powdered.
 - Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

- Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (83 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1).
- Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts (T2).
- Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (≤ 2 °C) and fall within the literature value of 83-85 °C.[4]

Protocol 2: Infrared (IR) Spectrum Acquisition (ATR-FTIR)

- Principle: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive method to identify functional groups within a molecule by measuring the absorption of infrared radiation.
- Methodology:
 - Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
 - Sample Application: Place a small, representative amount of the solid **3,4-Dinitrobenzaldehyde** sample directly onto the ATR crystal.
 - Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
 - Spectrum Acquisition: Initiate the sample scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - Data Analysis: Process the resulting spectrum. Identify and label the key absorption peaks, comparing them to expected values:

- C=O (aldehyde) stretch: $\sim 1705\text{ cm}^{-1}$
- NO₂ asymmetric stretch: $\sim 1530\text{ cm}^{-1}$
- NO₂ symmetric stretch: $\sim 1350\text{ cm}^{-1}$
- Aldehyde C-H stretches: ~ 2720 and $\sim 2820\text{ cm}^{-1}$
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Safety, Handling, and Storage

Due to its chemical nature, **3,4-Dinitrobenzaldehyde** must be handled with appropriate care.

- Hazard Profile: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.^{[2][4]} Aromatic nitro compounds, in general, should be treated with caution.
- Handling Precautions:
 - Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[4]
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).^[4]
 - Avoid creating dust.
 - Wash hands thoroughly after handling.^[4]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3,4-Dinitrobenzaldehyde is a foundational reagent whose utility is directly linked to its distinct physical and chemical properties. Its defined melting point, characteristic spectroscopic signature, and predictable solubility provide the necessary parameters for its successful

application and quality control in research and development. The methodologies outlined in this guide serve as a robust framework for the empirical validation of this compound, ensuring both safety and scientific rigor. By understanding these core properties, researchers can confidently employ **3,4-Dinitrobenzaldehyde** as a building block for the synthesis of novel and complex chemical entities.

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